Fosfato de dibencilo

Descripción general

Descripción

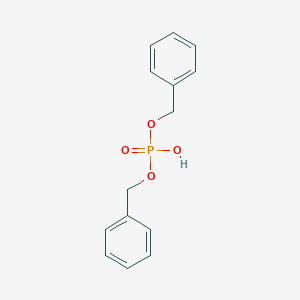

Dibenzyl phosphate is an organic compound with the molecular formula ( \text{C}{14}\text{H}{15}\text{O}_4\text{P} ). It is a dialkyl phosphate ester, specifically a dibenzyl ester of phosphoric acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Aplicaciones Científicas De Investigación

Dibenzyl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.

Biology: Dibenzyl phosphate derivatives are studied for their potential biological activities, including enzyme inhibition.

Medicine: It is explored for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients.

Industry: Dibenzyl phosphate is used as an intermediate in the production of various chemicals, including flame retardants and plasticizers.

Mecanismo De Acción

Target of Action

Dibenzyl phosphate, also known as Dibenzyl hydrogen phosphate, is a versatile compound that interacts with various targets. It is primarily used in organic synthesis .

Mode of Action

Dibenzyl phosphate acts as a reactant in several chemical reactions. For instance, it promotes the monoselective ortho-C-H alkylation of N-quinolyl benzamides with primary and secondary alkyl iodides . It also participates in the ring-opening reaction of epoxides such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP) .

Biochemical Pathways

The biochemical pathways involving Dibenzyl phosphate are primarily related to its role in organic synthesis . It is involved in the synthesis of phosphates and phosphites through esterification, hydrolysis, and oxidation . It also plays a role in the phosphorylation of amines, alcohols, and sulfoximines .

Pharmacokinetics

As a compound primarily used in organic synthesis, its bioavailability and pharmacokinetic profile may vary depending on the specific context and application .

Result of Action

The result of Dibenzyl phosphate’s action is largely dependent on the specific chemical reaction it is involved in. For example, in the monoselective ortho-C-H alkylation of N-quinolyl benzamides, it helps facilitate the alkylation process . In the ring-opening reaction of epoxides, it aids in the synthesis of DHAP .

Action Environment

The action, efficacy, and stability of Dibenzyl phosphate can be influenced by various environmental factors. These may include the presence of other reactants, temperature, pH, and solvent conditions. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dibenzyl phosphate can be synthesized through the esterification of phosphoric acid with benzyl alcohol. One common method involves the reaction of phosphorus oxychloride with benzyl alcohol in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{POCl}_3 + 3 \text{C}_6\text{H}_5\text{CH}_2\text{OH} \rightarrow (\text{C}_6\text{H}_5\text{CH}_2\text{O})_2\text{PO}_2\text{H} + 2 \text{HCl} ]

Industrial Production Methods: In industrial settings, dibenzyl phosphate is often produced using a continuous flow process to ensure high yield and purity. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance the reaction rate and selectivity.

Types of Reactions:

Oxidation: Dibenzyl phosphate can undergo oxidation reactions to form dibenzyl phosphates.

Substitution: It can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.

Hydrolysis: In the presence of water, dibenzyl phosphate can be hydrolyzed to form phosphoric acid and benzyl alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides and nucleophiles like amines are often used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed:

Oxidation: Dibenzyl phosphates.

Substitution: Various substituted phosphates depending on the nucleophile used.

Hydrolysis: Phosphoric acid and benzyl alcohol.

Comparación Con Compuestos Similares

- Dibutyl phosphate

- Diphenyl phosphate

- Dimethyl phosphate

Comparison: Dibenzyl phosphate is unique due to its benzyl groups, which provide distinct steric and electronic properties compared to other dialkyl phosphates. This uniqueness makes it particularly useful in specific organic synthesis reactions where the benzyl group can act as a protecting group or participate in further chemical transformations.

Actividad Biológica

Dibenzyl phosphate (DBP) is an organophosphate compound that has garnered attention for its diverse biological activities. It is primarily recognized for its role in biochemical processes, including enzyme regulation and cellular signaling. This article delves into the biological activity of dibenzyl phosphate, summarizing key research findings, mechanisms of action, and potential applications.

Dibenzyl phosphate is characterized by its phosphate group esterified with two benzyl groups. Its chemical structure can be represented as follows:

This configuration contributes to its solubility and reactivity in various biological systems.

Enzymatic Interactions

Dibenzyl phosphate has been shown to interact with several enzymes, influencing their activity through phosphorylation mechanisms. For instance, studies have demonstrated that DBP can act as a substrate or inhibitor for various phosphatases and kinases, which are crucial for cellular signaling pathways.

Table 1: Enzymatic Activity of Dibenzyl Phosphate

| Enzyme Type | Activity Type | Reference |

|---|---|---|

| Protein Kinase | Substrate | |

| Alkaline Phosphatase | Inhibitor | |

| Phospholipase C | Activator |

The biological activity of dibenzyl phosphate is largely attributed to its ability to modulate phospholipid metabolism. It has been implicated in the synthesis of phosphatidic acids, which are essential for various cellular functions, including membrane integrity and signaling.

Research indicates that dibenzyl phosphate can facilitate the regioselective dephosphorylation of certain substrates, leading to the production of bioactive lipids. For example, it has been utilized in the synthesis of enantiopure mixed-diacyl phosphatidic acids through cobalt-catalyzed reactions, demonstrating its utility in chemical biology .

Case Studies

- Phosphatidic Acid Synthesis : A study highlighted the efficiency of dibenzyl phosphate in synthesizing phosphatidic acids through a Jacobsen-type epoxide ring-opening reaction. This method yielded high regioselectivity and was instrumental in creating photo-switchable lipid mimics .

- Inhibition Studies : Another investigation focused on the inhibitory effects of dibenzyl phosphate on alkaline phosphatase activity. The compound exhibited significant inhibition, suggesting potential therapeutic applications in conditions where alkaline phosphatase modulation is beneficial .

Toxicological Considerations

While dibenzyl phosphate shows promising biological activities, it is essential to consider its toxicological profile. Organophosphates are known for their potential neurotoxic effects due to their interaction with acetylcholinesterase enzymes. Therefore, thorough assessments of safety and efficacy are crucial in any therapeutic context.

Propiedades

IUPAC Name |

dibenzyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFFVHSMHLDSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1033402 | |

| Record name | Dibenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-08-1 | |

| Record name | Dibenzyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYLPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65R35LZ0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Dibenzyl phosphate?

A1: Dibenzyl phosphate has the molecular formula C14H15O4P and a molecular weight of 278.24 g/mol.

Q2: What spectroscopic data is available for characterizing Dibenzyl phosphate?

A2: Dibenzyl phosphate can be characterized using several spectroscopic methods, including Infrared (IR) spectroscopy [].

Q3: How does Dibenzyl phosphate perform as an additive in Polyvinyl chloride (PVC)?

A3: Dibenzyl phosphate can be used as a plasticizer and protonating agent in PVC blends with polyaniline []. Thermal analysis suggests that its incorporation influences the thermal stability of the resulting blends.

Q4: Is there a difference in stability among PVC blends containing different phosphate plasticizers?

A4: Yes, thermal analysis studies revealed that PVC/polyaniline blends plasticized with bis(2‐ethylhexyl) hydrogen phosphate exhibited higher thermal stability compared to those plasticized with Dibenzyl phosphate, diphenyl phosphate, or bis(4‐nitrophenyl) phosphate [].

Q5: Can Dibenzyl phosphate be used in the synthesis of Dihydroxyacetone phosphate (DHAP)?

A5: Yes, Dibenzyl phosphate plays a key role in a novel synthesis route for DHAP. This method involves the regioselective ring opening of benzylglycidol using Dibenzyl phosphate mediated by Lewis acids [, ].

Q6: What role does Dibenzyl phosphate play in the synthesis of phosphatidic acids?

A6: Dibenzyl phosphate acts as a nucleophile in the cobalt(salen)-catalyzed ring-opening of terminal epoxides, leading to the formation of phosphatidic acids with excellent regioselectivity [].

Q7: Can Dibenzyl phosphate be used in carbohydrate chemistry?

A7: Yes, Dibenzyl phosphate is frequently employed in carbohydrate chemistry for the phosphorylation of glycosyl halides. This reaction allows for the synthesis of various glycosyl phosphates, which are important intermediates in the synthesis of complex carbohydrates [, , , , ].

Q8: How does the reaction of peracetylated glycosyl bromides with Dibenzyl phosphate proceed?

A8: The reaction proceeds via phase transfer catalysis, employing tetrabutylammonium hydrogen sulfate as the catalyst []. This reaction exhibits complete inversion at the anomeric centers, leading to the stereospecific formation of 1,2-trans-β-D-glycosyl phosphates.

Q9: Are there any reported computational studies related to Dibenzyl phosphate?

A9: While specific computational studies on Dibenzyl phosphate itself are limited within the provided research, computational techniques like QSAR could be used to predict the activity and properties of Dibenzyl phosphate and its derivatives.

Q10: How does modifying the structure of Dibenzyl phosphate affect its reactivity?

A10: Substituting the benzyl groups in Dibenzyl phosphate with different alkyl groups impacts the compound's reactivity and physicochemical properties []. For instance, shorter alkyl chains tend to increase water solubility.

Q11: Does the stereochemistry of Dibenzyl phosphate derivatives impact their activity as glycosidase inhibitors?

A11: Yes, the stereochemistry of 2-deoxy-2-fluoroglycosides with Dibenzyl phosphate and phosphonate aglycones influences their ability to inactivate retaining α- and β-glycosidases []. For example, β-d-gluco-configured derivatives effectively inactivated β-glucosidases, while α-gluco-configured derivatives acted as slow substrates.

Q12: How stable is Dibenzyl phosphate under various conditions?

A12: While specific stability data for Dibenzyl phosphate is not extensively discussed in the provided research, its stability would be influenced by factors like pH, temperature, and presence of other chemical species.

Q13: Are there specific SHE regulations pertaining to Dibenzyl phosphate?

A13: While specific SHE regulations for Dibenzyl phosphate are not explicitly mentioned in the research, it's crucial to handle and dispose of this chemical following established laboratory safety guidelines and relevant regulations for chemical substances.

Q14: What analytical methods are used to characterize and quantify Dibenzyl phosphate?

A15: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and chromatographic methods (e.g., High-Performance Liquid Chromatography - HPLC) to characterize and quantify Dibenzyl phosphate [, , ].

Q15: What is the environmental fate of Dibenzyl phosphate?

A16: While not extensively studied in the provided research, Dibenzyl phosphate and its degradation products have been detected in environmental samples, suggesting its potential persistence and bioaccumulation []. Further investigation is needed to assess its long-term environmental impact fully.

Q16: What is the solubility of Dibenzyl phosphate in different solvents?

A17: Dibenzyl phosphate's solubility varies depending on the solvent. It exhibits good solubility in organic solvents like benzene [], toluene [], and dichloromethane but is generally less soluble in water.

Q17: Are there alternative reagents to Dibenzyl phosphate in synthetic chemistry?

A19: Yes, depending on the specific reaction, alternative phosphorylating agents like diphenyl phosphate, bis(2‐ethylhexyl) hydrogen phosphate, or bis(4‐nitrophenyl) phosphate can be employed []. The choice of reagent often depends on factors such as reactivity, selectivity, and ease of purification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.